tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H22N2O2. It is a piperidine derivative that features a tert-butyl ester group and a pyrrole ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with pyrrole in the presence of a base, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,5-dione derivatives.
Reduction: The compound can be reduced to form piperidine derivatives with altered functional groups.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include pyrrole-2,5-dione derivatives.
- Reduction products include various piperidine derivatives.
- Substitution products depend on the nucleophile used but can include a wide range of ester or amide derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug design .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in the body, such as neurotransmitter receptors or enzymes. The pyrrole ring and piperidine moiety allow it to form hydrogen bonds and hydrophobic interactions with these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Used in similar applications but features a bromopyrazole ring instead of a pyrrole ring.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Uniqueness: tert-Butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate is unique due to its combination of a pyrrole ring and a piperidine moiety, which provides a distinct set of chemical and biological properties. This makes it a versatile compound in both synthetic chemistry and medicinal applications .
Biological Activity
Tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 250.34 g/mol. The compound consists of a piperidine ring substituted at the 4-position with a pyrrole moiety and a tert-butyl ester group, which enhances its lipophilicity and potential interaction with biological targets.
While the exact mechanism of action is not fully elucidated, it is believed that this compound interacts with neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions. The pyrrole and piperidine components allow for hydrogen bonding and hydrophobic interactions, which may modulate receptor activity .
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology:
1. Neuropharmacological Effects
- Anticonvulsant Activity : Similar compounds have shown promise in reducing seizure activity in animal models, suggesting that this compound may have anticonvulsant properties .
- Potential Antidepressant Effects : The structural similarity to known antidepressants hints at its potential efficacy in treating mood disorders through modulation of serotonin or norepinephrine pathways.
2. Cytotoxicity Studies
- Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, structural analogs have shown IC50 values in the low micromolar range against human liver carcinoma cells (HepG2) and other tumor cell lines .
Table 1: Biological Activity Summary
Activity Type | Description | Reference |
---|---|---|
Anticonvulsant | Potential to reduce seizure activity | |
Antidepressant | Modulation of neurotransmitter systems | |
Cytotoxicity | Effective against HepG2 and other tumor cells |
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of structurally similar compounds, it was found that certain analogs demonstrated significant cytotoxicity against A-431 (human epidermoid carcinoma) with IC50 values comparable to standard chemotherapeutics like doxorubicin . This suggests that this compound could be a candidate for further development as an anticancer agent.
Future Directions
Given its promising biological activities, further investigations are warranted to explore:
- In Vivo Efficacy : Animal studies to assess the therapeutic potential in CNS disorders.
- Mechanistic Studies : Detailed analysis of receptor interactions and downstream signaling pathways.
- Synthesis of Derivatives : Development of new analogs to enhance potency and selectivity.
Properties
IUPAC Name |
tert-butyl 4-pyrrol-1-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-6-12(7-11-16)15-8-4-5-9-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZVYJQKJBYZHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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